molecular formula C15H14O6 B5793234 7-(ACETYLOXY)-3,4-DIMETHYL-2-OXO-2H-CHROMEN-5-YL ACETATE

7-(ACETYLOXY)-3,4-DIMETHYL-2-OXO-2H-CHROMEN-5-YL ACETATE

Cat. No.: B5793234
M. Wt: 290.27 g/mol
InChI Key: PCXXKNJNYMRQJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(ACETYLOXY)-3,4-DIMETHYL-2-OXO-2H-CHROMEN-5-YL ACETATE is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . The compound is a derivative of coumarin, characterized by its acetoxy and dimethyl substitutions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(ACETYLOXY)-3,4-DIMETHYL-2-OXO-2H-CHROMEN-5-YL ACETATE typically involves the reaction of 7-hydroxy-4-methyl coumarin with acetic anhydride in the presence of a catalyst such as anhydrous potassium carbonate in dry acetone

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are also increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

7-(ACETYLOXY)-3,4-DIMETHYL-2-OXO-2H-CHROMEN-5-YL ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into hydroxy derivatives.

    Substitution: Nucleophilic substitution reactions can replace the acetoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide and potassium carbonate are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted coumarins .

Scientific Research Applications

7-(ACETYLOXY)-3,4-DIMETHYL-2-OXO-2H-CHROMEN-5-YL ACETATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-(ACETYLOXY)-3,4-DIMETHYL-2-OXO-2H-CHROMEN-5-YL ACETATE involves its interaction with various molecular targets and pathways. The compound exerts its effects by binding to specific enzymes and receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in the inflammatory response, leading to anti-inflammatory effects . Additionally, its interaction with DNA gyrase can result in antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(ACETYLOXY)-3,4-DIMETHYL-2-OXO-2H-CHROMEN-5-YL ACETATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(5-acetyloxy-3,4-dimethyl-2-oxochromen-7-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O6/c1-7-8(2)15(18)21-13-6-11(19-9(3)16)5-12(14(7)13)20-10(4)17/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXXKNJNYMRQJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C(=CC(=C2)OC(=O)C)OC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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